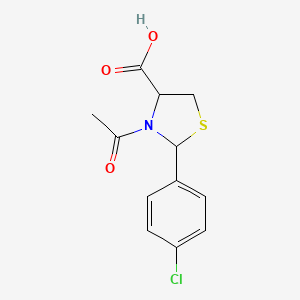

3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

描述

属性

IUPAC Name |

3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFOVUAHECKYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with cysteine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study demonstrated that 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid showed efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways . This positions the compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophage cells, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The thiazolidine derivatives have shown promise as bio-pesticides. A study indicated that formulations containing this compound effectively reduced pest populations in agricultural settings without adversely affecting beneficial insects . This suggests a pathway for developing environmentally friendly pest control agents.

Plant Growth Regulation

Additionally, this compound has been investigated for its effects on plant growth. It was observed to enhance root development and overall plant vigor when applied in low concentrations to various crops . Such properties could be harnessed to improve agricultural yields.

Material Science Applications

Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and biodegradability, making them suitable for sustainable packaging solutions .

Nanocomposite Development

The compound has also been incorporated into nanocomposites to enhance their thermal stability and mechanical strength. Research indicates that these nanocomposites can be used in various applications ranging from electronics to construction materials .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against several bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Agricultural Science | Pesticidal Activity | Reduces pest populations without harming beneficial insects |

| Plant Growth Regulation | Enhances root development and plant vigor | |

| Material Science | Polymer Synthesis | Produces biodegradable polymers |

| Nanocomposite Development | Improves thermal stability and mechanical strength |

作用机制

The mechanism of action of 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .

相似化合物的比较

Substituent Variations on the Aromatic Ring

The nature and position of substituents on the phenyl ring significantly influence biological activity and physicochemical properties:

Key Insight: Nitro and chloro substituents enhance antimicrobial activity, while methoxy groups may reduce potency. Halogen size (Cl vs.

Acyl Group Modifications

The acyl group at position 3 impacts reactivity and pharmacological properties:

Key Insight : Bulky acyl groups (e.g., Boc) may enhance metabolic stability but complicate synthesis. Acetyl remains a versatile choice for balancing properties.

Stereochemical Considerations

Stereochemistry at positions 2 and 4 affects biological interactions:

生物活性

3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 110078-81-4, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolidines that have been studied for various pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

The molecular formula of this compound is C12H12ClNO3S. Its structure features a thiazolidine ring, which is known for its diverse biological activities. The compound's synthesis typically involves the reaction of L-cysteine with appropriate acylating agents.

| Property | Value |

|---|---|

| Molecular Weight | 285.75 g/mol |

| CAS Number | 110078-81-4 |

| Chemical Structure | Structure |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit varying degrees of antimicrobial activity. A study focusing on structurally related compounds highlighted that many thiazolidines, including those with chlorophenyl substitutions, showed moderate to good antimicrobial effects against a range of bacteria and fungi . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Antiviral Activity

In the context of antiviral research, thiazolidine derivatives have been evaluated for their ability to inhibit viral enzymes. A relevant study reported that various thiazolidine-4-carboxylic acid derivatives inhibited neuraminidase from the influenza A virus, with some compounds showing IC50 values comparable to standard antiviral agents like oseltamivir . While specific data on the chlorophenyl derivative is limited, the general trend indicates promising antiviral potential.

Anticancer Activity

Thiazolidines are also being explored for their anticancer properties. Compounds within this class have shown selective inhibition of histone deacetylases (HDACs), which are implicated in cancer progression . Although direct studies on this compound are scarce, its structural characteristics suggest it may possess similar anticancer activities.

Case Studies

- Study on Neuraminidase Inhibition : A series of thiazolidine derivatives were synthesized and tested against influenza neuraminidase. The study found that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for developing new antiviral agents based on thiazolidine structures .

- Antimicrobial Screening : Various thiazolidine compounds were screened for antibacterial activity against clinical strains. Results indicated that compounds with halogen substitutions had enhanced activity compared to their unsubstituted counterparts .

常见问题

Q. What synthetic methodologies are recommended for preparing 3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid?

A common approach involves cyclocondensation reactions. For example, thiazolidine derivatives are often synthesized by reacting 4-chlorophenyl isothiocyanate with acetylated β-amino acids under reflux in ethanol. Intermediate purification steps may include recrystallization using ethanol:water (3:1) or column chromatography with silica gel (ethyl acetate/hexane gradient). Yield optimization typically requires monitoring reaction pH and temperature (see analogous syntheses in ) .

Q. How can the purity of this compound be validated?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% formic acid mobile phase) is recommended for purity assessment. Complementary techniques include:

Q. What safety precautions are essential during handling?

Refer to Safety Data Sheets (SDS) for structurally similar compounds:

- Use gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2/2A hazards).

- Work in a fume hood to minimize inhalation risks (specific target organ toxicity, respiratory system).

- Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved across studies?

Discrepancies may arise from solvent effects, impurities, or tautomerism. Methodological solutions include:

Q. What strategies are effective for analyzing its stability under physiological pH conditions?

Perform accelerated stability testing :

- pH-varied buffers (pH 1–10) incubated at 37°C for 24–72 hours.

- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the acetyl group or thiazolidine ring).

- Kinetic modeling (e.g., first-order decay) to predict shelf-life under storage conditions.

Q. How can computational methods predict its reactivity in nucleophilic environments?

Use molecular docking or molecular dynamics simulations to model interactions with nucleophiles (e.g., cysteine residues in enzyme active sites). Key steps:

- Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level.

- Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., electrophilic thiazolidine carbon).

- Validate predictions with experimental kinetic studies (e.g., reaction with thiols).

Q. What analytical approaches distinguish stereoisomers or tautomeric forms?

- Chiral HPLC with a cellulose-based column to resolve enantiomers (if applicable).

- Variable-temperature NMR to detect tautomeric equilibria (e.g., thiazolidine ring puckering).

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 295 K) provides definitive stereochemical assignments (see analogous structures in ).

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293), concentrations (10–100 µM), and controls.

- Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., enzyme inhibition vs. receptor binding assays).

- Structural analogs : Cross-reference activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions).

Q. Why do solubility values vary in different solvent systems?

Solubility is influenced by:

- Polarity : Higher solubility in DMSO or DMF vs. aqueous buffers.

- Protonation state : Carboxylic acid group deprotonation at pH > 4.5 increases water solubility.

- Experimental methods : Use nephelometry or UV-Vis spectroscopy for consistency.

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate).

- Data transparency : Report raw spectral files (e.g., .jdx for NMR) in supplementary materials.

- Ethical compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralization of acidic byproducts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。